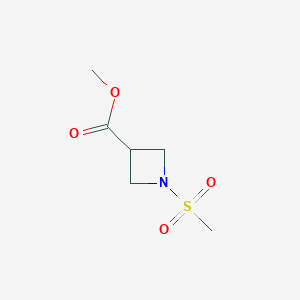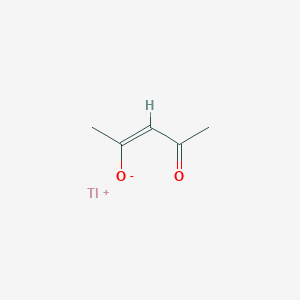![molecular formula C12H9F3N2O2 B3027948 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid CAS No. 1439899-33-8](/img/structure/B3027948.png)
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid, also known as CFTR(inh)-172, is a chemical compound that has been extensively studied for its potential therapeutic use in treating cystic fibrosis. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes.
Mécanisme D'action
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172 selectively inhibits the function of the 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid protein by binding to a specific site on the protein known as the regulatory domain. This prevents the protein from opening and allowing chloride ions to pass through the channel. As a result, the accumulation of thick, sticky mucus in the lungs is reduced, leading to improved lung function.
Biochemical and Physiological Effects:
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172 has been shown to increase chloride transport across cell membranes in animal models of cystic fibrosis, leading to improved lung function. It has also been shown to reduce the growth of cysts in the kidneys of animal models of polycystic kidney disease. In addition, it has been studied for its potential use in treating secretory diarrhea, a condition in which excessive fluid secretion in the intestines leads to diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172 has several advantages as a research tool, including its selectivity for the 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid protein and its ability to improve lung function in animal models of cystic fibrosis. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of new analogs with improved selectivity and potency.
3. Investigation of its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.
4. Studies to determine its mechanism of action and potential side effects.
5. Development of new delivery methods, such as inhalation or oral administration, to improve its effectiveness and reduce toxicity.
In conclusion, 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172 is a promising compound that has been extensively studied for its potential therapeutic use in treating cystic fibrosis and other diseases. Its selective inhibition of the 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid protein has been shown to improve lung function in animal models of cystic fibrosis, and it has potential for use in other diseases as well. Further research is needed to determine its safety and efficacy in humans and to develop new analogs with improved selectivity and potency.
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172 has been extensively studied for its potential therapeutic use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is a chloride channel that regulates the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid gene lead to a defective protein that results in the accumulation of thick, sticky mucus in the lungs, making it difficult to breathe and increasing the risk of infections.
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid(inh)-172 has been shown to selectively inhibit the function of the defective 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid protein, leading to increased chloride transport and improved lung function in animal models of cystic fibrosis. It has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBYQSXDIIDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155461 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid | |
CAS RN |
1439899-33-8 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B3027872.png)



![tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B3027877.png)




